molecular formula C9H3ClFN3 B12273479 4-Chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile

4-Chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile

Cat. No.: B12273479
M. Wt: 207.59 g/mol
InChI Key: LJLIODMJZQVURH-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound characterized by a naphthyridine core substituted with chloro (Cl), fluoro (F), and cyano (CN) groups. The chloro and fluoro substituents enhance electrophilicity and metabolic stability, while the cyano group contributes to binding affinity in target proteins .

Properties

Molecular Formula

C9H3ClFN3

Molecular Weight

207.59 g/mol

IUPAC Name

4-chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile

InChI

InChI=1S/C9H3ClFN3/c10-8-5(3-12)4-13-9-6(8)1-2-7(11)14-9/h1-2,4H

InChI Key

LJLIODMJZQVURH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Halogenation and Nucleophilic Substitution

  • Displacement of hydroxy groups : The 4-chloro substituent is introduced via halogenation of 4-hydroxy-naphthyridines using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) . For example:

    4-hydroxy-naphthyridine+POCl34-chloro-naphthyridine\text{4-hydroxy-naphthyridine} + \text{POCl}_3 \rightarrow \text{4-chloro-naphthyridine}

    This reaction is critical for introducing the chlorine substituent at position 4.

  • Nitrosation : Alternative routes involve nitrosation of 4-amino-naphthyridines in hydrochloric acid to yield chloro derivatives .

Cyclization and Functionalization

  • Cyclization via Friedlander reaction : A common method for synthesizing 1,8-naphthyridines involves the condensation of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds . This reaction forms the bicyclic structure.

  • Introduction of the carbonitrile group : The nitrile group at position 3 is typically introduced through substitution or condensation reactions. For instance, the Gould-Jacobs reaction involves cyclization of diethyl ethoxymethylenemalonate (EMME) with substituted pyridines to form the naphthyridine framework .

Reactivity Profile

The compound’s reactivity is governed by its halogen substituents (Cl, F) and the electron-withdrawing carbonitrile group.

Electrophilic Aromatic Substitution

  • Halogen-directed substitution : The chlorine and fluorine groups activate specific positions of the aromatic ring for electrophilic attack. For example, the fluorine at position 7 may direct substitution to the adjacent positions due to its electron-withdrawing nature.

  • Nitrile group effects : The carbonitrile group at position 3 deactivates the ring, reducing reactivity toward electrophilic substitution but enabling nucleophilic substitutions.

Nucleophilic Substitution

  • Displacement of halogens : The chlorine at position 4 is susceptible to nucleophilic substitution due to its position in the electron-deficient ring. For example, reaction with sodium iodide in acetone can replace chlorine with iodine :

    4-chloro-naphthyridine+NaI4-iodo-naphthyridine\text{4-chloro-naphthyridine} + \text{NaI} \rightarrow \text{4-iodo-naphthyridine}

Cyclization Reactions

  • Formation of fused rings : The compound can participate in intramolecular cyclization to form more complex structures. For instance, Povarov reactions or Meth-Cohn reactions may generate indolo-naphthyridine derivatives under specific conditions .

Enzyme Interactions

Research indicates the compound interacts with biological targets, though specific mechanisms remain under investigation. Its halogen substituents enhance lipophilicity, potentially improving binding to enzymes or receptors.

Functional Group Transformations

  • Hydrolysis of the nitrile group : The carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, expanding its synthetic utility.

  • Reduction reactions : Reduction of the nitrile to an amine or amine derivative may alter its biological activity.

Experimental Data

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
4-Chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits inhibitory effects against various bacterial strains, making it a promising candidate for developing new antibiotics to combat drug-resistant bacteria .

Anticancer Properties
Research indicates that derivatives of 1,8-naphthyridine, including 4-chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile, possess anticancer properties. In vitro evaluations have demonstrated that certain derivatives show significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established anticancer drugs . The mechanism of action is still under investigation but may involve enzyme inhibition or interference with cellular pathways critical to cancer cell survival .

Agricultural Chemistry

Pesticide Development
This compound is also utilized in formulating agrochemicals. Its structural characteristics allow it to function effectively as a pesticide, protecting crops from pathogens while minimizing environmental impact . The development of such compounds is crucial in the context of sustainable agriculture practices.

Biochemical Research

Enzyme Inhibition Studies
Researchers employ 4-chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile to study enzyme inhibition mechanisms. This research can lead to the discovery of novel therapeutic targets for infectious diseases. The compound's interactions with various biological targets are being characterized using advanced techniques such as molecular docking and binding assays .

Material Science

Advanced Materials Development
The unique properties of 4-chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile make it suitable for developing advanced materials, including antimicrobial coatings for medical devices. These materials can help reduce infections associated with medical implants and devices .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound serves as a standard in various techniques aimed at quantifying related compounds in complex mixtures. Its reliability as a reference material enhances the accuracy of analytical results in research settings .

Case Studies and Research Findings

Study Focus Findings
Anticancer ActivityDerivatives showed IC50 values ranging from 1.47 to 7.88 μM against breast cancer cell lines (MCF7).
Biological ActivitiesA review highlighted multiple biological activities including antimicrobial and anticancer effects of naphthyridine derivatives.
Structure OptimizationStructure-based design led to the identification of compounds with enhanced activity against tuberculosis (MIC ≤ 12.5 μg/mL).

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Variations and Substitution Patterns

Key structural differences among analogues influence their biological activity and synthetic routes:

Compound Name Substituents/Functional Groups Key Structural Features
4-Chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile Cl (C4), F (C7), CN (C3) Electrophilic core with halogen and cyano
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Compound 7, ) Cl (C7), F (C6), 4-fluorophenyl, carboxylic acid (C3) Carboxylic acid enhances solubility; fluorophenyl improves target binding
2-(4-(5-Nitro-furan-2-carbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12, ) Nitrofuran-piperazine hybrid, CN (C3) Nitrofuran moiety enhances anti-TB activity
4-(4-Chloro-phenyl)-6-{4-[(4-hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-ylmethylene)-amino]-phenyl}-2-oxo-1,2-dihydro-pyridine-3-carbonitrile (8a, ) Chlorophenyl, hydroxyl, methyl, CN (C3) Extended conjugated system for π-π interactions

Key Observations :

  • Electron-Withdrawing Groups : Chloro and fluoro substituents in positions 4 and 7 (target compound) likely improve metabolic stability compared to carboxylic acid derivatives (Compound 7) .
  • Hybrid Structures : ANA-12 incorporates a nitrofuran-piperazine moiety, which is absent in the target compound but critical for its anti-tubercular activity .
Anticancer Potential
  • Compound 7 : Acts as an intermediate in inhibitors targeting the HGF/c-Met pathway, relevant in breast and lung cancers .
Anti-Mycobacterial Activity
  • ANA-12 : Exhibits potent anti-tubercular activity (MIC = 6.25 µg/mL against M. tuberculosis H37Rv), attributed to nitrofuran’s redox cycling and piperazine’s membrane penetration .
  • ANC-2, ANA-1 : Moderate activity (MIC = 12.5 µg/mL), highlighting the importance of substituent choice .
  • Target Compound : The absence of nitrofuran may limit anti-TB efficacy, but chloro/fluoro groups could enhance activity against other pathogens.
Other Activities
  • Compound 8a : The hydroxyl and phenyl groups may confer antioxidant or anti-inflammatory properties .
  • ANA-11 : Demonstrated low cytotoxicity (selective index ≥11), suggesting favorable safety profiles for naphthyridine derivatives .

Pharmacokinetic and Toxicity Profiles

  • ANA-12 : Predicted ADMET values align with marketed drugs, with stable molecular dynamics (RMSD <2 Å) in simulations .
  • Compound 7: Carboxylic acid improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s cyano group .
  • Toxicity : Most analogues show low cytotoxicity (e.g., ANC-2, ANA-1), though halogenated derivatives require careful metabolic profiling .

Biological Activity

4-Chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of 4-chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile is C9H5ClFN3, with a molecular weight of approximately 207.59 g/mol. The compound features a bicyclic naphthyridine structure with chlorine and fluorine substituents at the 4 and 7 positions, respectively, and a carbonitrile group at the 3 position. These functional groups enhance its lipophilicity and reactivity, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that 4-chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile exhibits considerable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-negative bacteria, showcasing the compound's potential as an antibacterial agent . The presence of halogens in its structure is believed to enhance its biological activity by improving binding interactions with microbial targets.

Table 1: Antimicrobial Activity of 4-Chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliX µg/mL
Staphylococcus aureusY µg/mL
Pseudomonas aeruginosaZ µg/mL

Note: Specific MIC values need to be filled based on empirical data from studies.

The mechanisms through which 4-chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile exerts its antimicrobial effects are still under investigation. However, preliminary findings suggest that it may inhibit bacterial DNA replication by targeting essential enzymes such as DNA gyrase and topoisomerase IV. This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to 4-chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile. For instance:

  • Synthesis and Structure-Activity Relationship : A series of related naphthyridine derivatives were synthesized and tested for their antibacterial properties. The presence of specific substituents was found to significantly influence their efficacy against various bacterial strains .
  • Molecular Docking Studies : In silico studies using molecular docking techniques have demonstrated that 4-chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile has favorable binding affinities with target proteins involved in bacterial resistance mechanisms. These studies provide insights into optimizing the compound for enhanced therapeutic effects .

Q & A

Q. What are the standard synthetic protocols for preparing 4-Chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile and its derivatives?

Synthesis typically involves refluxing intermediates in ethanol or other solvents, followed by purification via recrystallization. For example, derivatives like 4-(aryl)-6-substituted pyridine-3-carbonitriles were synthesized by refluxing aldehyde and ethylcyanoacetate in ethanol for 2–4 hours, yielding products with 76–83% efficiency . Reaction optimization may require adjusting stoichiometry, solvent polarity, and reflux duration to improve yields.

Q. Which characterization techniques are essential for confirming the structure of 1,8-naphthyridine derivatives?

Key methods include:

  • Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 551 M⁺ for compound 8a) .
  • Elemental analysis to validate empirical formulas (e.g., C: 74.48% vs. calculated 74.04% for 8a) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen environments .
  • IR spectroscopy to identify functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) .

Q. How can hydrolysis conditions affect the conversion of nitrile groups in 1,8-naphthyridinecarbonitriles?

Controlled hydrolysis under acidic (e.g., 9M H₂SO₄) or alkaline conditions converts nitriles to carboxylic acids or amides. For instance, 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonitrile was hydrolyzed to its carboxylic acid derivative at 130°C with 86% yield . Prolonged reaction times or harsh conditions may over-hydrolyze sensitive groups.

Q. What reactivity patterns are observed in halogenated 1,8-naphthyridine derivatives?

Halogens (Cl, F) at positions 4 and 7 enhance electrophilic substitution reactivity. For example, 7-chloro-6-fluoro derivatives undergo regioselective amination or alkylation at the 3-position due to electron-withdrawing effects . Fluorine’s electronegativity also stabilizes intermediates during cyclization .

Q. How should researchers design preliminary biological screening for cytotoxic derivatives?

Use in vitro assays (e.g., MCF7 cell line) with dose-response curves (1–100 µM) and controls. Derivatives like 8a-d showed cytotoxic activity with IC₅₀ values correlating with substituent electronegativity . Include structural analogs to establish baseline activity and validate via replicate experiments.

Advanced Research Questions

Q. How can reaction yields be optimized for complex 1,8-naphthyridine derivatives?

Optimize via:

  • Ultrasound-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 4 hours for pyridine-3-carbonitriles) .
  • Catalyst screening : NaH in toluene improved cyclization yields to 91% in ethyl 4-amino-1-ethyl-6-fluoro derivatives .
  • Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates .

Q. What challenges arise during regioselective functionalization of polyhalogenated naphthyridines?

Competing reactivity at C-3 vs. C-5 positions occurs due to electronic and steric effects. For example, 7-chloro-6-fluoro derivatives favor substitution at C-3 under mild conditions, but harsher reagents (e.g., SOCl₂) may lead to trichloromethyl byproducts at C-7 . Computational modeling (DFT) can predict reactive sites .

Q. How do hydrolysis byproducts form, and how can they be mitigated?

Over-hydrolysis of nitriles to carboxylic acids (vs. amides) is common. For instance, 2-phenyl-1,8-naphthyridine-3-carbonitrile hydrolyzed to the carboxylic acid after prolonged reflux, while controlled conditions yielded the amide . Monitor reaction progress via TLC and adjust pH or temperature to favor desired products.

Q. How can structure-activity relationships (SAR) be analyzed for cytotoxic derivatives?

Use substituent variation and statistical modeling:

  • Electron-withdrawing groups (e.g., -F, -Cl) at C-4/C-7 enhance cytotoxicity by increasing membrane permeability .
  • Hydrophobic aryl groups (e.g., 4-fluorophenyl in 8c) improve binding to hydrophobic enzyme pockets .
  • 3D-QSAR or molecular docking can map interactions with biological targets (e.g., topoisomerase II) .

Q. What advanced methods are used to study environmental fate and surface interactions of naphthyridines?

  • Microspectroscopic imaging (e.g., ToF-SIMS) to track adsorption on indoor surfaces .
  • Oxidative degradation studies with ozone or OH radicals to assess persistence .

Q. How should researchers address contradictions in analytical data (e.g., elemental analysis)?

Discrepancies (e.g., C: 74.48% observed vs. 74.04% theoretical for 8a) may arise from residual solvents or incomplete combustion . Re-run analyses under inert atmospheres, use high-purity standards, and cross-validate with X-ray crystallography.

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